

Validating the Synthesis of 1-Bromo-10-phenyldecane: A Comparative NMR Guide

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Compound of Interest

Compound Name: **1-Bromo-10-phenyldecane**

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For researchers and professionals in drug development and chemical sciences, meticulous verification of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of **1-Bromo-10-phenyldecane**, offering insights into its key spectral features alongside those of potential synthetic impurities.

The successful synthesis of **1-Bromo-10-phenyldecane** is crucial for its application in various research and development endeavors, including its use in the one-pot synthesis of diaryl-alkanes.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structural elucidation and purity assessment of the final product. This guide presents a detailed comparison of the expected ¹H and ¹³C NMR spectral data for **1-Bromo-10-phenyldecane** with that of its common precursor and potential byproducts.

Comparative NMR Data Analysis

The synthesis of **1-Bromo-10-phenyldecane** typically involves the bromination of 10-phenyldecan-1-ol. In this process, several outcomes are possible: the desired substitution reaction, incomplete reaction leaving the starting material, or side reactions such as elimination or dibromination. Each of these possibilities will present a unique NMR fingerprint.

Below are the tabulated, predicted, and experimentally reported ¹H and ¹³C NMR chemical shifts for **1-Bromo-10-phenyldecane** and its related compounds. These tables are designed to facilitate a clear and objective comparison for product validation.

Table 1: ^1H NMR Chemical Shift Comparison (Predicted and Experimental Data)

Compound	Functional Group	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Bromo-10-phenyldecane	Ar-H	7.29 - 7.15	m	-
-CH ₂ -Ar	2.60	t	7.7	
-CH ₂ -Br	3.41	t	6.8	
-(CH ₂) ₈ -	1.85, 1.59, 1.42-1.26	m	-	
10-Phenyldecan-1-ol	Ar-H	7.28 - 7.15	m	-
-CH ₂ -Ar	2.60	t	7.7	
-CH ₂ -OH	3.64	t	6.6	
-(CH ₂) ₈ -	1.58 - 1.29	m	-	
-OH	~1.5 (variable)	br s	-	
1,10-Dibromodecane	-CH ₂ -Br	3.41	t	6.8
-CH ₂ -CH ₂ -Br	1.85	p	7.0	
-(CH ₂) ₆ -	1.42-1.29	m	-	
Dec-9-en-1-ylbenzene (putative)	Ar-H	7.30 - 7.15	m	-
=CH ₂	5.81, 4.99, 4.93	m	-	
-CH ₂ -Ar	2.60	t	7.7	
Allylic -CH ₂ -	2.05	q	7.0	
-(CH ₂) ₆ -	1.59 - 1.27	m	-	

Table 2: ^{13}C NMR Chemical Shift Comparison (Predicted and Experimental Data)

Compound	Carbon Atom	Chemical Shift (ppm)
1-Bromo-10-phenyldecane	Ar-C (ipso)	142.8
Ar-C (ortho, meta, para)	128.4, 128.2, 125.6	
-CH ₂ -Ar	35.9	
-CH ₂ -Br	34.0	
-(CH ₂) ₈ -	32.9, 31.5, 29.5, 29.4, 29.2, 28.8, 28.2	
10-Phenyldecan-1-ol	Ar-C (ipso)	142.9
Ar-C (ortho, meta, para)	128.4, 128.2, 125.5	
-CH ₂ -Ar	35.9	
-CH ₂ -OH	62.9	
-(CH ₂) ₈ -	32.8, 31.5, 29.6, 29.5, 29.3, 25.7	
1,10-Dibromodecane	-CH ₂ -Br	34.0
-CH ₂ -CH ₂ -Br	32.8	
-(CH ₂) ₆ -	29.3, 28.7, 28.1	
Dec-9-en-1-ylbenzene (putative)	Ar-C (ipso)	142.9
Ar-C (ortho, meta, para)	128.4, 128.2, 125.5	
=CH ₂	139.2	
=CH-	114.1	
-CH ₂ -Ar	35.9	
Allylic -CH ₂ -	33.8	
-(CH ₂) ₆ -	31.5, 29.5, 29.4, 29.1, 28.9	

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following is a standard protocol for the NMR analysis of **1-Bromo-10-phenyldecane** reaction products.

Sample Preparation:

- Dissolve 10-20 mg of the crude or purified reaction product in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
- Spectral Width: 0-12 ppm.
- Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and perform baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

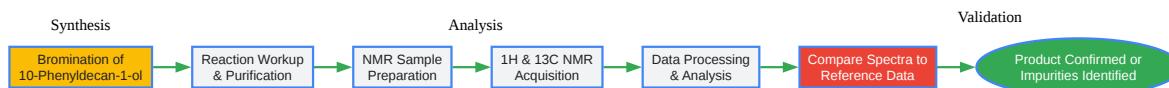
^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the ^1H frequency).
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.

- Spectral Width: 0-150 ppm.
- Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak at 77.16 ppm.

Visualizing the Validation Workflow

To further clarify the logical flow of the validation process, the following diagram illustrates the key steps from reaction workup to final product confirmation.



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Caption: Experimental workflow for NMR validation.

This structured approach, combining detailed comparative data with a clear experimental protocol and workflow visualization, provides researchers with the necessary tools to confidently validate the synthesis of **1-Bromo-10-phenyldecane** and ensure the quality of their materials for subsequent applications.

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References

- 1. 1-BROMO-10-PHENYLDECANE | 85562-26-1 [chemicalbook.com]
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